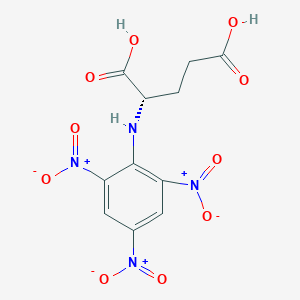
2,4,6-Trinitrophenylglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4O10 and its molecular weight is 358.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Trinitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energetic Materials
High-Energy Density Explosives
TNPG has been studied as a potential high-energy density material (HEDM). Its structure allows for significant energy release upon detonation, making it a candidate for military and industrial applications. Research has shown that compounds like TNPG can be synthesized to possess desirable properties such as high density and thermal stability. For instance, studies have indicated that modifications to the TNPG structure can lead to materials that exhibit enhanced performance compared to traditional explosives like TNT .
Thermochemical Properties
The thermochemical characteristics of TNPG have been analyzed to understand its detonation performance better. It has been found to possess favorable shock sensitivity and detonation pressure, making it suitable for applications where controlled explosive reactions are necessary. Comparisons with other explosives indicate that TNPG can be engineered to improve stability and reduce sensitivity to accidental detonations .
Pharmacological Applications
Potential Neuropharmacological Effects
Emerging research suggests that TNPG may have neuropharmacological applications due to its glutamic acid component. Glutamic acid is a key neurotransmitter in the brain, and derivatives of TNPG might influence neurological pathways. Studies focusing on the interaction of TNPG with glutamate receptors could pave the way for new treatments for neurological disorders .
Drug Development
The synthesis of TNPG analogs is being explored in drug development. The compound's ability to modify receptor activity could lead to novel therapeutic agents targeting specific neurological conditions. Ongoing research aims to elucidate the mechanisms through which TNPG interacts with biological systems .
Environmental Studies
Detection of Pollutants
Due to its chemical structure, TNPG can potentially be used as a reagent in environmental chemistry for detecting nitroaromatic compounds, which are common pollutants. Its reactivity may allow for the development of sensitive detection methods for environmental monitoring .
Biodegradation Studies
Research into the biodegradation of nitroaromatic compounds like TNPG is crucial for understanding their environmental impact. Studies are being conducted to evaluate how microorganisms interact with TNPG and its derivatives, which is essential for assessing their long-term effects on ecosystems .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
1049-19-0 |
|---|---|
Molekularformel |
C11H10N4O10 |
Molekulargewicht |
358.22 g/mol |
IUPAC-Name |
(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |
InChI-Schlüssel |
HKLNGIOGRQNJQZ-LURJTMIESA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Isomerische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1049-19-0 |
Synonyme |
2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















